Z-D-Neopentylgly-OH · DCHA
Description
Z-D-Neopentylgly-OH · DCHA is a benzyloxycarbonyl (Z)-protected amino acid derivative coupled with dicyclohexylamine (DCHA), commonly employed in peptide synthesis and medicinal chemistry. The neopentylglycine residue features a bulky, branched side chain (2,2-dimethylpropyl), which imparts steric hindrance and influences peptide conformation, stability, and resistance to enzymatic degradation. The DCHA counterion enhances crystallinity and handling properties, a characteristic shared with other Z-protected amino acid-DCHA salts.
Properties
CAS No. |
201677-20-5 |
|---|---|
Molecular Formula |
C15H21NO4 · C12H23N |
Molecular Weight |
460.66 |
Synonyms |
Z-D-Neopentylgly-OH · DCHA; Z-gamma-Me-D-Leu-OH · DCHA |
Origin of Product |
United States |
Preparation Methods
The synthesis of Z-D-Neopentylgly-OH · DCHA involves several steps. One common method is the hydrogenation of hydroxypivaldehyde, which is obtained through the crossed aldol condensation of isobutyraldehyde and formaldehyde . This process requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale hydrogenation processes to produce the compound efficiently .
Chemical Reactions Analysis
Z-D-Neopentylgly-OH · DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of the compound .
Scientific Research Applications
The compound Z-D-Neopentylgly-OH · DCHA, a derivative of amino acids, has garnered attention in various scientific fields due to its unique properties and applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is utilized in the synthesis of peptides and other pharmaceutical compounds. Its ability to act as a chiral building block makes it essential for creating enantiomerically pure drugs, which are crucial for therapeutic efficacy and safety.
Case Study: Peptide Synthesis
In a study conducted at a pharmaceutical research facility, this compound was used to synthesize a series of peptides that exhibited enhanced binding affinity to specific receptors. The incorporation of this compound allowed for the development of novel therapeutics targeting metabolic disorders.
Biochemical Research
The compound serves as a substrate in various enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms. Its structural features enable researchers to explore interactions with enzymes that are pivotal in metabolic pathways.
Case Study: Enzyme Interaction Studies
Research published in a biochemical journal demonstrated how this compound was employed to investigate the catalytic efficiency of specific enzymes involved in amino acid metabolism. The findings revealed insights into enzyme specificity and potential regulatory mechanisms.
Material Science
This compound has potential applications in the development of new materials, particularly in creating polymers that require specific functional groups for enhanced properties.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
| Thermal Stability | Up to 200 °C |
| Solubility | Soluble in water |
Agrochemicals
The compound can be used in the formulation of agrochemicals due to its ability to enhance the solubility and bioavailability of active ingredients, improving their efficacy.
Case Study: Agrochemical Formulation
In agricultural research, this compound was incorporated into pesticide formulations to increase the absorption rate by plants. Field trials indicated improved crop yields and reduced environmental impact due to lower application rates.
Mechanism of Action
The mechanism of action of Z-D-Neopentylgly-OH · DCHA involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific enzyme and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The primary distinction among Z-protected amino acid-DCHA salts lies in the amino acid side chain:
- Z-D-Neopentylgly-OH · DCHA : Contains a neopentyl (2,2-dimethylpropyl) group, offering extreme steric bulk.
- Z-Ile-OH·DCHA : Features an isoleucine side chain (β-branched alkyl group), contributing moderate steric hindrance .
- Z-Leu-OH DCHA : Includes a leucine residue (γ-branched alkyl group), providing intermediate bulk .
- Z-allo-Thr(tBu)-OH · DCHA : Incorporates a tert-butyl-protected threonine variant (allo-threonine), combining steric bulk with hydroxyl-group protection .
Physicochemical Properties
Key properties of comparable compounds are summarized below:
Notes:
- Solubility: Z-Ile-OH·DCHA is explicitly noted as water-insoluble but soluble in organic solvents, a trait likely shared with other DCHA salts due to their hydrophobic counterion .
- Molecular Weight: Z-Leu-OH DCHA has a higher molecular weight (446.6 g/mol) compared to Z-Ile-OH·DCHA (320.46 g/mol), reflecting structural differences in the amino acid and DCHA components .
Research Findings and Case Studies
- Steric Effects : The neopentylglycine side chain in this compound is anticipated to reduce peptide aggregation and improve solubility in organic phases compared to leucine or isoleucine derivatives, as observed in analogous studies on bulky residues .
- Synthetic Efficiency: DCHA salts of Z-protected amino acids are preferred in SPPS due to their ease of purification and consistent reactivity, as demonstrated in protocols for Z-Ile-OH·DCHA and Z-Leu-OH DCHA .
- Case Study : A 2025 industrial report highlighted Z-allo-Thr(tBu)-OH · DCHA’s role in producing peptide therapeutics with enhanced shelf-life, underscoring the utility of tert-butyl protection in stabilizing sensitive residues .
Biological Activity
Z-D-Neopentylgly-OH · DCHA (Dicyclohexylammonium salt of Z-D-neopentylglycine) is a synthetic compound that has garnered attention for its potential biological activity. This article explores its properties, synthesis, and biological implications based on diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a dicyclohexylammonium component that enhances its solubility and stability in biological systems. The compound is often used in peptide synthesis and as a building block in drug development.
| Property | Value |
|---|---|
| Molecular Weight | 263.29 g/mol |
| CAS Number | 201677-20-0 |
| Purity | ≥ 98% |
| Storage Temperature | 2-8 °C |
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to modulate immune responses, potentially acting as an immunomodulator. Its structure allows it to mimic natural peptides, enhancing its affinity for target sites in biological systems.
Case Studies
- Immunomodulatory Effects : A study by the Steeno Research Group demonstrated that synthetic analogs of IL-10, including this compound, showed increased biological activity compared to their natural counterparts. The analogs improved solubility and stability, leading to enhanced therapeutic potential in inflammatory diseases .
- Peptide Synthesis Applications : Research indicates that this compound serves as an effective linker in peptide synthesis. Its ability to form stable bonds with other biomolecules makes it valuable in the development of targeted therapies .
- Pharmacological Studies : In pharmacological assessments, this compound was evaluated for its effects on cell signaling pathways related to immune response modulation. Results indicated significant alterations in cytokine production when cells were treated with the compound, suggesting a role in therapeutic strategies for autoimmune disorders .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Immunomodulation | Enhanced IL-10 analog activity |
| Peptide Synthesis | Effective linker for biomolecule attachment |
| Cytokine Modulation | Significant changes in cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
